Methyl 1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAQRDQNFANUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338496 | |
| Record name | Methyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17334-09-7 | |
| Record name | Methyl 1H-imidazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1h Imidazole 2 Carboxylate
De Novo Synthetic Routes for the Imidazole (B134444) Core Formation
The formation of the imidazole ring itself is a critical step in many synthetic approaches to methyl 1H-imidazole-2-carboxylate. These methods often involve the condensation of several components to build the heterocyclic core.
Historically, the synthesis of imidazole derivatives dates back to 1858. However, targeted functionalization at the 2-position became more prominent in the mid-20th century. Early approaches often involved the oxidation of a precursor, such as the conversion of 1-methylimidazole-2-carboxaldehyde to its corresponding carboxylic acid using hydrogen peroxide.
A significant advancement was the discovery of direct carboxylation of imidazole derivatives using carbon dioxide under high pressure and temperature (10-300 bar, 150-300°C). google.com This allowed for the efficient production of 4,5-disubstituted imidazole-2-carboxylic acids. google.com These carboxylic acids can then be esterified in a subsequent step to yield the desired methyl ester.
Another multi-step approach involves the reaction of oxime-hydroxylamines with ethyl glyoxalate. This reaction proceeds through the in-situ formation of an N-oxide, followed by cyclization and dehydration to form a 1-hydroxyimidazole-2-carboxylate. This intermediate can then be converted to the NH-imidazole. rsc.org
A general multi-step synthesis might involve the following sequence:
Condensation of glyoxal, formaldehyde, and ammonia (B1221849) to form the basic imidazole ring.
Introduction of a carboxyl group at the 2-position through methods like direct carboxylation.
Esterification of the resulting imidazole-2-carboxylic acid with methanol (B129727).
Table 1: Comparison of Multi-step Synthesis Intermediates
| Intermediate | Precursor(s) | Reagents | Key Transformation |
| Imidazole-2-carboxylic acid | Imidazole-2-carboxaldehyde | Hydrogen peroxide | Oxidation |
| 4,5-Disubstituted imidazole-2-carboxylic acid | 4,5-Disubstituted imidazole | Carbon dioxide, base | Direct carboxylation |
| 1-Hydroxyimidazole-2-carboxylate | Oxime-hydroxlyamine, ethyl glyoxalate | - | Condensation, cyclization, aromatization |
One-Pot Reaction Strategies for this compound Synthesis
To improve efficiency and reduce waste, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. One such strategy involves the reaction of nitrilimines with the Vilsmeier reagent at elevated temperatures to produce methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates, showcasing a one-pot approach for related heterocyclic carboxylates. researchgate.net While not directly for this compound, the principle of one-pot synthesis is applicable.
More specifically for imidazoles, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has been used to synthesize imidazole-4-carboxylates in a one-pot fashion. nih.gov The development of solvent-free, one-pot methods for imidazole derivatives highlights the ongoing trend towards more environmentally friendly and efficient synthetic routes. asianpubs.org
Esterification Protocols for Carboxylic Acid Precursors
A common and direct route to this compound involves the esterification of 1H-imidazole-2-carboxylic acid.
The classic Fischer esterification, involving the reaction of the carboxylic acid with methanol under acidic conditions, is a widely used method. The reaction is typically catalyzed by strong acids. However, concerns about the stability of the imidazole ring under harsh acidic conditions have led to the development of milder methods.
Chemoselective esterification using reagents like methyl imidazole carbamate (B1207046) (MImC) offers a safer and more efficient alternative to traditional methods. enamine.netorganic-chemistry.org This reagent works well in polar solvents and at elevated temperatures, providing high yields with minimal impact on other functional groups. enamine.net
Another approach utilizes a 2,2'-biphenol-derived phosphoric acid catalyst for dehydrative esterification in toluene, which does not require the removal of water. organic-chemistry.org
Table 2: Direct Esterification Methods for 1H-imidazole-2-carboxylic acid
| Method | Reagents | Catalyst | Conditions | Key Advantage |
| Fischer Esterification | Methanol | Strong acid (e.g., H₂SO₄) | Reflux | Well-established |
| MImC Esterification | Methyl imidazole carbamate | - | Polar solvent, elevated temperature | High chemoselectivity |
| Phosphoric Acid Catalyzed | Methanol | 2,2'-biphenol-derived phosphoric acid | Toluene, 100 °C | No water removal needed |
Transesterification Methodologies
Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This can be a useful strategy if a different ester of 1H-imidazole-2-carboxylic acid is more readily available. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org
Under basic conditions, an alkoxide, such as sodium methoxide, is used to displace the existing alkoxy group. masterorganicchemistry.com Under acidic conditions, the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comwikipedia.org Heterogeneous catalysts, such as a recyclable zinc/imidazole system, have also been developed for transesterification reactions. elsevierpure.com
Derivatization from Substituted Imidazoles
This compound can also be synthesized by modifying an already substituted imidazole ring. For instance, a patent describes a method for producing imidazole-2-carboxylate derivatives by reacting 1-methyl-1H-imidazole with methyl chloroformate in the presence of triethylamine (B128534) in acetonitrile (B52724). google.com This approach directly introduces the methoxycarbonyl group onto the imidazole nitrogen, followed by rearrangement or further reaction to yield the desired product.
Another example involves the reaction of an imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which can then be further modified. nih.gov While this example leads to an N-substituted ester, it demonstrates the principle of building upon a pre-formed imidazole core.
Synthesis via Chloroformate Reaction
A prominent and efficient method for the synthesis of this compound and its derivatives involves the reaction of an imidazole precursor with a chloroformate derivative. researchgate.netgoogle.com This acylation strategy is particularly effective for producing N-substituted imidazole-2-carboxylates.
The synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate serves as a representative example of this methodology. google.com The process begins by cooling a solution of methyl chloroformate in a solvent like acetonitrile to a low temperature, typically -20°C. Subsequently, a solution containing 1-methyl-1H-imidazole and a base, such as triethylamine, dissolved in acetonitrile is added dropwise over a period of time. researchgate.netgoogle.com The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. google.com
The role of triethylamine is to act as a base, facilitating the reaction with the chloroformate. researchgate.net Upon completion, the reaction mixture contains the desired product along with byproducts like triethylamine hydrochloride. The product is typically isolated and purified using standard techniques such as filtration to remove insoluble salts, followed by concentration of the filtrate and purification by column chromatography. google.com This method is advantageous as it is applicable to large-scale synthesis and produces the target ester derivatives in good yields. google.com
Table 1: Reaction Parameters for Synthesis via Chloroformate Reaction
This table summarizes typical reagents and conditions for the synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate.
| Parameter | Value/Reagent | Source |
| Starting Imidazole | 1-methyl-1H-imidazole | google.com |
| Acylating Agent | Methyl Chloroformate | researchgate.netgoogle.com |
| Base | Triethylamine | researchgate.netgoogle.com |
| Solvent | Acetonitrile | google.com |
| Initial Temperature | -20 °C | google.com |
| Reaction Time | 12 hours | google.com |
| Yield | 73% | google.com |
Oxidative Transformations of Imidazole Carboxaldehydes
Another key synthetic route involves the oxidation of an imidazole-2-carboxaldehyde to its corresponding carboxylic acid, which is then esterified to yield this compound. This two-step process leverages readily available starting materials and employs well-established oxidation and esterification reactions.
The first step is the oxidation of 1H-imidazole-2-carboxaldehyde. A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in an aqueous solution. rsc.org In a typical procedure, a 30% aqueous solution of hydrogen peroxide is added dropwise to a stirred solution of 1H-imidazole-2-carboxaldehyde in water. rsc.org The reaction is allowed to proceed at room temperature for an extended period, often up to 72 hours, to ensure complete conversion. rsc.org The resulting 1H-imidazole-2-carboxylic acid can be isolated as a crystalline solid after removing the water under vacuum. rsc.org It is crucial to avoid heating during this process, as the carboxylic acid product is prone to decarboxylation at elevated temperatures.
The second step is the esterification of the 1H-imidazole-2-carboxylic acid. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid. Alternatively, other esterification agents can be used. The final product, this compound, is then purified using conventional methods. This oxidative pathway is a reliable method for accessing the title compound, with the oxidation step proceeding in very high yields. rsc.org
Table 2: Key Steps in the Oxidative Transformation Route
This table outlines the two primary stages for synthesizing this compound from its corresponding aldehyde.
| Step | Reaction | Key Reagents | Typical Yield (Acid) | Source |
| 1. Oxidation | 1H-imidazole-2-carboxaldehyde → 1H-imidazole-2-carboxylic acid | 30% Hydrogen Peroxide, Water | 97.5% | rsc.org |
| 2. Esterification | 1H-imidazole-2-carboxylic acid → this compound | Methanol, Acid Catalyst | - | General Knowledge |
Regioselective Synthesis Strategies
Control of Substitution Patterns on the Imidazole Ring
The synthesis of specifically substituted this compound derivatives requires precise control over the regioselectivity of the reactions used to construct or functionalize the imidazole ring. The final substitution pattern is determined by the choice of starting materials and the synthetic route employed.
Various synthetic strategies allow for the regiocontrolled construction of the imidazole core. For example, multicomponent reactions, such as the Van Leusen Imidazole Synthesis, can provide 1,4- or 4,5-disubstituted imidazoles regioselectively from tosylmethyl isocyanide (TosMIC) reagents and imines. Other methods involve the cycloaddition reaction between an isocyanoacetate and an imidoyl chloride, which can be used to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. enamine.net
Furthermore, the regioselectivity of a reaction can be guided by substituents already present on the starting materials. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group on the starting imine directs the reaction pathway towards the formation of the imidazole derivative, preventing the formation of other isomers like 1,2-dihydropyrazines. nih.gov This control is achieved through a self-catalyzed hydrogen atom shift facilitated by the strategically placed hydroxyl group. nih.gov These principles of using directing groups and choosing specific cyclization strategies are fundamental to ensuring that the desired substituents are placed at the correct positions on the imidazole ring when targeting specific derivatives of this compound.
Mechanistic Investigations of Reactions Involving Methyl 1h Imidazole 2 Carboxylate
Reaction Mechanisms in Imidazole (B134444) Ring Formation
The construction of the imidazole core is a pivotal step in the synthesis of Methyl 1H-imidazole-2-carboxylate. Various mechanistic approaches have been developed to achieve this, including cycloaddition and intramolecular annulation reactions.
Cycloaddition reactions represent a powerful strategy for the assembly of the imidazole ring. These reactions involve the coming together of two or more unsaturated molecules to form a cyclic adduct.
One notable example is the [3+2] cycloaddition protocol. In a reported synthesis, 2-carboxylate substituted imidazoles are formed from oxime-hydroxylamines. The proposed mechanism begins with the condensation of a hydroxylamine (B1172632) with ethyl glyoxalate, which forms an N-oxide intermediate in situ. This intermediate then undergoes cyclization followed by dehydrative aromatization to yield a 1-hydroxyimidazole. Subsequent reaction with a chloro-2-propanone affords the NH-imidazole product in good yield. rsc.org
Another approach involves a rhodium-catalyzed reaction between 1-sulfonyl-1,2,3-triazoles and 1,2,4-oxadiazole (B8745197) derivatives. The proposed mechanism initiates with the insertion of the rhodium catalyst into the triazole to form a carbenoid. The 1,2,4-oxadiazole then attacks this carbenoid, leading to a ring-opening event and the loss of the metal catalyst and carbon dioxide, ultimately forming the substituted imidazole. rsc.org
Furthermore, a gold-catalyzed bimolecular [2+2+1] cycloaddition of nitriles and azidoalkynes has been shown to produce bicyclic imidazoles. organic-chemistry.org This reaction proceeds through a highly electrophilic α-imino gold carbene intermediate. organic-chemistry.org The use of AuCl3 as a catalyst is crucial as it minimizes the competing intramolecular azide-alkyne click reaction. organic-chemistry.org
The table below summarizes key cycloaddition strategies for the synthesis of imidazole carboxylates.
| Reaction Type | Reactants | Catalyst | Key Intermediate | Ref. |
| [3+2] Cycloaddition | Oxime-hydroxylamines, Ethyl glyoxalate | Base | N-oxide | rsc.org |
| Rh-catalyzed Cycloaddition | 1-Sulfonyl-1,2,3-triazoles, 1,2,4-Oxadiazole derivatives | Rhodium | Rhodium carbenoid | rsc.org |
| [2+2+1] Cycloaddition | Nitriles, Azidoalkynes | AuCl3 | α-Imino gold carbene | organic-chemistry.org |
| [4+1] Cycloamination | α,β-Unsaturated imines, Azides | - | - | organic-chemistry.org |
Intramolecular annulation, or ring-closure, provides an alternative and efficient route to the imidazole core.
A notable example involves a cascade double 1,4-conjugate addition/intramolecular annulation reaction. nih.gov The proposed mechanism starts with the generation of an alkynyl o-quinone methide (o-AQM) intermediate under basic conditions. A subsequent 1,4-conjugate addition of an imidazolium (B1220033) methylide furnishes an adduct. This adduct then undergoes an intramolecular 5-exo-dig annulation, followed by a series of steps including a second 1,4-conjugate addition, elimination, a second annulation, and rearomatization to yield the final dibenzofuran (B1670420) product, demonstrating a complex yet elegant pathway for ring formation. nih.gov
Another method involves the reaction of 1,2-diketones with aldehydes in the presence of ammonium (B1175870) acetate (B1210297), which can be facilitated by microwave irradiation. A four-component variation that includes amines can lead to 1,2,4,5-tetrasubstituted imidazoles. nih.gov The Debus-Radziszewski imidazole synthesis provides a general framework for these transformations, where a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) condense to form the imidazole ring. wikipedia.org While the exact mechanism is not fully certain, it is thought to proceed through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org
Elucidation of Reaction Pathways for Derivatization
Once the imidazole ring is formed, its derivatization allows for the introduction of various functional groups, which is crucial for tuning the properties of the final molecule.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like imidazole. The mechanism proceeds in two main steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comuci.edu This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a proton is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
For the imidazole ring, electrophilic substitution is generally favored at the 4 or 5-positions due to the formation of a more stable resonance hybrid intermediate. uobabylon.edu.iq Attack at the 2-position is less favored. uobabylon.edu.iq However, if the 4 and 5-positions are blocked, substitution can occur at the 2-position. uobabylon.edu.iq The reactivity and directing effects of substituents already present on the ring play a crucial role in determining the outcome of the substitution. uci.edu
The table below outlines common electrophilic aromatic substitution reactions on the imidazole ring.
| Reaction | Reagents | Position of Substitution | Ref. |
| Nitration | Nitric acid, Sulfuric acid | 4- or 5- | uobabylon.edu.iq |
| Sulfonation | Disulfuric acid | 4- and 5- | uobabylon.edu.iq |
| Bromination | Bromine in chloroform | 2,4,5- | uobabylon.edu.iq |
| Iodination | Iodine in alkaline conditions | 2,4,5- | uobabylon.edu.iq |
| Coupling | Diazonium salts | 2- | uobabylon.edu.iq |
Nucleophilic substitution reactions on the imidazole ring are also important for its derivatization. In these reactions, a nucleophile replaces a leaving group on the ring. Halogenated imidazoles are common substrates for such reactions. For instance, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) can react with various nucleophiles, such as sodium alkane or arenethiolates, leading to the displacement of the bromine atom at the 2-position. rsc.org Similarly, certain bromo-nitroimidazole derivatives undergo nucleophilic substitution where the bromine atom at the 5-position is displaced. rsc.org
The imidazole ring itself can also act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net The kinetics of the hydrolysis of picrylimidazole, for example, have been studied extensively, revealing that the reaction is catalyzed by carboxylate and phosphate (B84403) ions. researchgate.net
Catalytic Reaction Mechanisms
Catalysis plays a vital role in enhancing the efficiency and selectivity of reactions involving this compound.
In the context of imidazole synthesis, various catalysts are employed. For instance, the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) can be effectively catalyzed by palladium-impregnated aluminum-titanium mixed oxide. rsc.org The reaction follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) dual-site reaction mechanism. rsc.org
The reaction of imidazole with substituted phenyl N-methylpyridinium-4-carboxylate esters exhibits a special base catalysis by imidazole itself. kent.ac.uk The proposed mechanism involves the catalytic imidazole interacting electrophilically with the leaving phenolate (B1203915) ion while simultaneously removing a proton from the nitrogen in the rate-limiting step. kent.ac.uk
Furthermore, N,N'-disubstituted imidazolium carboxylates can act as efficient N-heterocyclic carbene (NHC) transfer agents to various transition metals. capes.gov.br DFT calculations suggest a mechanism involving an SN2 methyl transfer, proton transfer to form a free NHC, and subsequent attack of the NHC on CO2. The NHC is then transferred to the metal with the loss of CO2. capes.gov.br
The table below highlights some catalytic systems and their mechanistic features.
| Reaction | Catalyst | Mechanistic Feature | Ref. |
| Hydrogenation of 2-imidazolecarboxaldehyde | Pd/Al-Ti mixed oxide | Langmuir-Hinshelwood-Hougen-Watson (LHHW) dual-site mechanism | rsc.org |
| Reaction with phenyl N-methylpyridinium-4-carboxylate esters | Imidazole | Special base catalysis via electrophilic interaction and proton transfer | kent.ac.uk |
| NHC transfer | N,N'-Disubstituted imidazolium carboxylates | SN2 methyl transfer, proton transfer, NHC formation and transfer | capes.gov.br |
Metal-Catalyzed Coupling Reactions in Imidazole Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic routes to complex heterocyclic compounds like substituted imidazoles. nih.govmdpi.com Palladium and copper are among the most frequently used metals for catalyzing the synthesis of the imidazole core. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are instrumental in modern organic synthesis. nih.gov A general palladium-catalyzed cross-coupling cycle typically involves three key steps:
Oxidative Addition: The active Palladium(0) catalyst reacts with an organic halide (or pseudohalide), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state. sigmaaldrich.com
Transmetalation: A second organic component, often an organoboron compound in the Suzuki-Miyaura reaction, exchanges its organic group with the halide on the palladium center. This step requires activation by a base. rsc.org
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue. sigmaaldrich.com
A plausible palladium-catalyzed, one-step synthesis of imidazoles from imines and acid chlorides has been described, which provides a modular method to prepare these heterocycles with perfect regiocontrol. nih.gov
Copper-Catalyzed Reactions: Copper catalysis is particularly prominent in C-N bond formation, essential for constructing the imidazole ring from precursors. nih.gov The Ullmann condensation and the Chan-Lam coupling are classic examples. In a study on the synthesis of imidazopyridines, a mechanism involving both Chan-Lam and Ullmann type couplings was proposed. nih.gov The variable oxidation states of copper (Cu(0), Cu(I), Cu(II), and Cu(III)) contribute to its rich chemistry and catalytic versatility. nih.gov For instance, a Cu(II)-catalyzed three-component reaction of L-histidine, benzylidenehydrazine, and various aldehydes has been optimized for the synthesis of new imidazole derivatives, with Cu(phen)Cl₂ proving to be a highly effective catalyst. youtube.com
| Catalyst Type | Key Mechanistic Steps | Typical Application | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | C-C bond formation (e.g., Suzuki-Miyaura coupling) | nih.govsigmaaldrich.comrsc.org |
| Copper (e.g., CuI, Cu(phen)Cl₂) | Chan-Lam Coupling, Ullmann Coupling | C-N bond formation (N-arylation) | nih.govyoutube.com |
Organocatalytic Transformations
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field offers advantages in terms of cost, toxicity, and sustainability. While spectator ligands in metal catalysis, N-Heterocyclic Carbenes (NHCs) derived from imidazolium salts are also powerful organocatalysts themselves. acs.org
Imidazole and its derivatives can act as nucleophilic catalysts, for example, in ester hydrolysis. The imidazole nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a more reactive acylated or phosphorylated intermediate, which is then readily hydrolyzed to release the product and regenerate the catalyst. mdpi.combenthamdirect.com
A one-pot synthesis of substituted imidazoles has been developed using a thiazolium-based organocatalyst. The mechanism involves the catalyst facilitating the addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate that subsequently cyclizes to form the imidazole ring. nih.gov NHCs have also been used to generate homoenolate equivalents from α,β-unsaturated aldehydes, which are versatile intermediates in the synthesis of various heterocyclic compounds. chemscene.com
Although these general principles of organocatalysis are well-established for imidazoles, specific research detailing organocatalytic transformations involving this compound as the substrate is not extensively documented in the reviewed literature. However, the inherent reactivity of the imidazole core suggests potential for such applications. mdpi.com
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights that complement experimental findings. acs.orgacs.org
Density Functional Theory (DFT) Studies of Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.
DFT studies on imidazole derivatives have been used to:
Predict Heats of Formation (HOFs): By designing isodesmic reactions, the HOFs of various imidazole derivatives can be calculated to assess their thermodynamic stability. chemscene.com
Evaluate Thermal Stability: The calculation of bond dissociation energies (BDEs) helps to identify the weakest bonds in a molecule and predict its thermal stability. chemscene.com
Analyze Electronic Properties and Reactivity: DFT is used to determine Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. acs.orgnih.gov Global reactivity parameters such as chemical hardness, softness, and chemical potential are derived from these energies and provide further insight into molecular stability and reactivity. acs.orgnih.gov
For example, a DFT study on a series of benzimidazole (B57391) derivatives calculated various global reactivity parameters to understand their electronic structure and reactivity. acs.orgnih.gov
| Parameter | Description | Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.653 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.789 |
| Energy Gap (ΔE) | LUMO - HOMO; indicates reactivity | 5.864 |
| Chemical Potential (μ) | (HOMO + LUMO) / 2; indicates charge transfer tendency | -4.721 |
| Hardness (η) | (LUMO - HOMO) / 2; measures resistance to charge transfer | 2.932 |
| Softness (S) | 1 / (2η); inverse of hardness | 0.170 |
Data adapted from a study on benzimidazole derivatives, illustrating the application of DFT. acs.orgnih.gov
Molecular Dynamics Simulations of Reaction Intermediates
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying the behavior of reaction intermediates, their interactions with solvent molecules, and their conformational dynamics, which are crucial aspects of a reaction mechanism that are difficult to capture with static models.
MD simulations of imidazole and its derivatives have been employed to investigate:
Solvation and Hydration Shells: Simulations can reveal the structure and stability of water molecules surrounding an imidazole in aqueous solution, which is critical for understanding its reactivity in biological and chemical systems. mdpi.com
Hydrogen Bonding Dynamics: The formation, breaking, and dynamics of hydrogen bonds are essential in many catalytic processes. MD simulations have been used to study the temperature-dependent formation of imidazole supramolecular chains and proton transport mechanisms.
Conformational Stability: For flexible molecules, MD simulations can explore the conformational landscape of reaction intermediates, helping to identify the most stable and likely reactive conformations.
Intermolecular Interactions: The association of imidazole with other molecules, such as the stacking interactions between imidazole and glucose, has been observed through MD simulations, providing insights into non-covalent interactions that can influence reaction pathways.
For example, MD simulations using a specialized 12-6-4 Lennard-Jones potential have been effective in modeling the interactions between metal ions and imidazole, a common motif in metalloenzymes and catalysts. Another study used MD to show that in certain composite materials, the internal rotational motion of imidazole occurs more readily than translational motion, suggesting a Grotthuss-type mechanism for proton conduction. benthamdirect.com These studies highlight the power of MD in providing a time-resolved, atomic-level understanding of the environment and dynamics of reacting species.
Advanced Derivatization and Functionalization of Methyl 1h Imidazole 2 Carboxylate
Modification at the Imidazole (B134444) Nitrogen Atoms
The presence of two nitrogen atoms in the imidazole ring, a pyrrole-type (N1) and a pyridine-type (N3), provides opportunities for various substitution reactions. These modifications can significantly alter the electronic properties and biological activity of the resulting molecules.
N-alkylation of the imidazole ring is a common strategy to introduce alkyl substituents. The reaction typically proceeds by treating Methyl 1H-imidazole-2-carboxylate with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, although the N1 position is often favored. For instance, using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the N1 nitrogen, which then acts as a nucleophile to attack the alkyl halide.
N-arylation introduces an aryl group onto the imidazole nitrogen, a transformation often accomplished through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and Buchwald-Hartwig amination are prominent methods. These reactions typically employ a copper or palladium catalyst, respectively, to couple the imidazole with an aryl halide. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity. For example, palladium-catalyzed N-arylation can be highly effective for coupling with a variety of functionalized aryl bromides and chlorides.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | 1-Alkyl-1H-imidazole-2-carboxylate | General Knowledge |
| N-Arylation (Ullmann) | Aryl halide (e.g., PhI), CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Pyridine), High Temperature | 1-Aryl-1H-imidazole-2-carboxylate | General Knowledge |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., PhBr), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 1-Aryl-1H-imidazole-2-carboxylate | commonorganicchemistry.com |
In multi-step syntheses, it is often necessary to protect one or both of the imidazole nitrogen atoms to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.
Common protecting groups for the imidazole nitrogen include the Boc (tert-butoxycarbonyl), Trityl (triphenylmethyl), and SEM (2-(trimethylsilyl)ethoxymethyl) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate and can be removed under acidic conditions. The bulky trityl group is introduced using trityl chloride and is also labile to acid. The SEM group, installed using SEM-Cl, is stable to a wider range of conditions and can be selectively removed using fluoride ions or strong acid. The ability to selectively deprotect one nitrogen in the presence of other protecting groups is a key strategy in complex molecule synthesis, often referred to as an orthogonal protection strategy. For example, a Boc group can be removed with acid while a SEM group on another nitrogen remains intact.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Acid (e.g., TFA, HCl); NaBH₄ in EtOH | researchgate.net |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride (TrCl), Base (e.g., Et₃N) | Mild acid (e.g., Acetic acid) | General Knowledge |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF); Strong acid (e.g., HCl) | chemistrysteps.com |
| Diethoxymethyl | - | Triethyl orthoformate | Neutral or acidic hydrolysis | chemicalbook.com |
Functionalization of the Carboxylate Moiety
The methyl ester group at the C2 position is a key functional handle that can be readily transformed into a variety of other functional groups, including amides, carboxylic acids, alcohols, and aldehydes.
The methyl ester of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation can be achieved by direct aminolysis, often requiring heating, or by using coupling agents. A more common approach involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org
Hydrolysis of the methyl ester to 1H-imidazole-2-carboxylic acid is typically accomplished under basic conditions, for example, by using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol (B129727). orgsyn.orgmedchemexpress.com Subsequent acidification of the reaction mixture precipitates the carboxylic acid. It is noteworthy that imidazole-2-carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic or thermal conditions. medchemexpress.com
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | LiOH or NaOH, THF/H₂O or MeOH/H₂O, Room Temperature | 1H-Imidazole-2-carboxylic acid | orgsyn.orgmedchemexpress.com |
| Amidation (via acid) | 1. Hydrolysis (as above) 2. Amine (R-NH₂), Coupling Agent (e.g., HBTU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | 1H-Imidazole-2-carboxamide | chemistrysteps.commasterorganicchemistry.com |
The carboxylate group can be fully reduced to a primary alcohol, (1H-imidazol-2-yl)methanol. This reduction is typically performed using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF.
Partial reduction of the ester to the corresponding aldehyde, 1H-imidazole-2-carbaldehyde, is a more delicate transformation that requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, with a stoichiometric amount of the reducing agent. The reaction is then quenched at low temperature to isolate the aldehyde.
| Product | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| (1H-Imidazol-2-yl)methanol (Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C to room temperature | General Knowledge |
| 1H-Imidazole-2-carbaldehyde (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, CH₂Cl₂), -78 °C | commonorganicchemistry.commasterorganicchemistry.com |
Substitution on the Imidazole Carbon Skeleton
Direct functionalization of the C4 and C5 positions of the imidazole ring of this compound can be challenging due to the electronic nature of the ring. However, electrophilic substitution reactions such as halogenation are possible under specific conditions. For instance, bromination of related 1-hydroxy-1H-imidazole-2-carboxylate esters has been achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. The regioselectivity of these reactions can be influenced by the substituents already present on the ring and the reaction conditions.
More modern approaches, such as transition-metal-catalyzed C-H activation, offer powerful tools for the direct arylation or alkenylation of the imidazole core. Nickel-catalyzed C-H arylation has been shown to be effective for imidazoles, providing a route to C2, C4, or C5-arylated products depending on the directing groups and reaction conditions. While specific examples starting from this compound are not abundant, these methodologies represent a promising avenue for the direct functionalization of its carbon skeleton.
| Reaction Type | Reagent/Catalyst System | Position Functionalized | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 or C5 | |
| C-H Arylation | Ni(OTf)₂/dcype/K₃PO₄ | C4 or C5 |
Halogenation Reactions
Halogenation of the imidazole ring is a key step for further functionalization, particularly for engaging in cross-coupling reactions. The electron-rich nature of the imidazole ring facilitates electrophilic aromatic substitution, allowing for the introduction of halogen atoms at specific positions.
Bromination is a common halogenation reaction performed on this scaffold. The treatment of 1-methyl-1H-imidazole-2-carboxylate with bromine or other suitable brominating agents leads to the selective bromination at the 5-position of the imidazole ring, yielding Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate organic-chemistry.org. The reaction conditions, such as temperature and time, must be carefully controlled to maximize the yield and prevent the formation of by-products organic-chemistry.org. Another effective reagent for the bromination of imidazole-containing heterocyclic systems is N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF) wikipedia.org.
The general mechanism for these reactions is electrophilic aromatic substitution, where the imidazole ring acts as the nucleophile attacking the electrophilic halogen species organic-chemistry.org.
Table 1: Halogenation Reactions and Conditions
| Reaction | Reagent(s) | Solvent | Product Example | Citation |
|---|---|---|---|---|
| Bromination | Br₂ or other brominating agents | Dichloromethane or Acetonitrile (B52724) | Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | organic-chemistry.org |
| Bromination | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Bromo-substituted imidazole derivative | wikipedia.org |
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
The halogenated derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organoboron compound with an organohalide. Unprotected haloimidazoles can efficiently undergo Suzuki-Miyaura coupling with various arylboronic acids under palladium catalysis researchgate.net. This allows for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields researchgate.net. The general mechanism involves the oxidative addition of the haloimidazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the final product researchgate.net.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. This method has been successfully applied to the imidazole backbone, providing a route to 4-alkynylated imidazoles with good functional group tolerance and yields typically ranging from 70–93%. This reaction is instrumental in creating extended π-systems and introducing alkynyl functional groups for further transformations.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. While direct examples on this compound are not prevalent, the feasibility of this reaction on the imidazole core has been demonstrated. For instance, an oxidative Heck cross-coupling has been successfully performed on a 1-tosyl-2-vinyl-1H-imidazole with phenyl boronic acid, catalyzed by Pd(OAc)₂, to yield the corresponding styryl-imidazole derivative. This indicates the potential for applying Heck-type reactions to appropriately functionalized derivatives of this compound.
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Haloimidazole + Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl (C-C) | researchgate.netresearchgate.net |
| Sonogashira | Haloimidazole + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl (C-C) | |
| Heck | Haloimidazole + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | Aryl-Vinyl (C-C) |
Nitration and Reduction of Nitro Groups
The introduction of a nitro group onto the imidazole ring provides a synthetic handle that can be converted into an amino group, opening pathways to a different class of derivatives.
Nitration: The nitration of imidazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. These strong acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction temperature can range from room temperature to the reflux temperature of the acid mixture. The existence of compounds such as 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid methyl ester confirms that the this compound scaffold can be successfully nitrated. The synthesis of the related ethyl-1-methyl-2-nitroimidazole-5-carboxylate has also been described, further supporting the viability of this transformation on the imidazole-2-carboxylate core.
Reduction of Nitro Groups: Once installed, the nitro group can be readily reduced to a primary amine. Standard methods for this transformation on aromatic systems are applicable here. These methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel.
Metal-Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, commonly hydrochloric acid (HCl).
This reduction converts the strongly electron-deactivating nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the imidazole ring and providing a nucleophilic site for further functionalization.
Synthesis of Complex this compound Conjugates
The functionalized derivatives of this compound are valuable building blocks for the synthesis of larger, more complex molecules, including peptide structures and polymer conjugates.
Incorporation into Peptide Structures
The imidazole-2-carboxylic acid moiety is a useful scaffold for incorporation into peptide-like molecules. Its structural rigidity and ability to participate in hydrogen bonding make it an interesting component for designing peptidomimetics and inhibitors of biological targets.
The synthesis of such conjugates can be achieved using standard peptide coupling chemistry. For example, 1H-imidazole-2-carboxylic acid can be coupled with an amine-containing fragment using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) wikipedia.org. This methodology allows for the formation of an amide bond, effectively incorporating the imidazole core into a larger peptide chain wikipedia.org. Such strategies have been employed in the structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives to produce potent inhibitors of metallo-β-lactamases, demonstrating the utility of this scaffold in medicinal chemistry.
Attachment to Polymeric Scaffolds
The functional groups on the this compound ring can be exploited to attach the molecule to polymeric scaffolds, thereby imparting the properties of the imidazole moiety to the bulk polymer.
One effective strategy is the copolymerization of an imidazole-containing monomer with other standard monomers. For instance, a hydroxyl-functionalized imidazole can be converted into an allyl-derived monomer, such as 2-allyloxymethyl-1-methylimidazole. This monomer can then be copolymerized with monomers like methyl methacrylate (MMA) through photopolymerization to create copolymers with pendant imidazole groups. This approach allows for the controlled incorporation of the imidazole unit into the polymer backbone, leading to materials with modified thermal stability and functionality. These imidazole-functionalized polymers have potential applications as nanoreactors or advanced materials.
Spectroscopic and Analytical Characterization Methodologies in Academic Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl 1H-imidazole-2-carboxylate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms present in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment, offering valuable clues to the molecular structure. In a typical ¹H NMR spectrum, the protons on the imidazole (B134444) ring appear as distinct signals. For instance, in deuterated acetone, the N-H proton may present as a broad singlet, while the other imidazole protons also give rise to singlets in the aromatic region of the spectrum. amazonaws.com The methyl ester group protons typically appear as a sharp singlet at a higher field.
A representative ¹H NMR data set for a related compound, ethyl 1-methyl-1H-imidazole-2-carboxylate, shows a triplet for the methyl protons of the ethyl group and a quartet for the methylene (B1212753) protons, alongside singlets for the imidazole ring protons. rsc.orgnih.gov This highlights how substitutions on the imidazole ring or changes to the ester group can be readily identified by shifts in the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Spectral Data for Imidazole-2-Carboxylate Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| Methyl 1-methyl-1H-imidazole-2-carboxylate | CDCl₃ | N-CH₃ | 4.02 | s | - | google.com |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | CDCl₃ | O-CH₃ | 1.41 | s | - | google.com |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | CH (imidazole) | 7.91 | s | - | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | CH (imidazole) | 7.62 | s | - | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | O-CH₂ | 4.25 | q | 7.1 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | CH₃ | 1.28 | t | 7.1 | rsc.org |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carboxylate carbon of the ester group is characteristically found at a low field, typically around 160-165 ppm. The carbons of the imidazole ring resonate in the range of approximately 120-140 ppm.
For example, in ethyl 1-methyl-1H-imidazole-2-carboxylate, the ¹³C NMR spectrum in DMSO-d₆ shows the carboxyl carbon at 160.4 ppm and the imidazole ring carbons at 137.4, 127.7, and 125.3 ppm. rsc.org The carbons of the ethyl group appear at higher fields. rsc.org This data is crucial for confirming the carbon framework and identifying any substitutions on the ring.
Table 2: Representative ¹³C NMR Spectral Data for Imidazole-2-Carboxylate Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | C=O | 160.4 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | C (imidazole) | 137.4 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | C (imidazole) | 127.7 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | C (imidazole) | 125.3 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | O-CH₂ | 60.4 | rsc.org |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | DMSO-d₆ | CH₃ | 14.2 | rsc.org |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound. doi.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. doi.orgnih.gov
Together, these 2D NMR methods provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. doi.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. amazonaws.comresearchgate.net In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, and the mass-to-charge ratio (m/z) of this ion is measured with high accuracy. google.comnih.gov This allows for the experimental determination of the molecular weight, which can then be compared to the calculated theoretical value. The high resolution of the measurement (often to within 5 ppm) provides strong evidence for the molecular formula of the compound.
Table 3: High-Resolution Mass Spectrometry Data for Imidazole-2-Carboxylate Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Methyl 1-methyl-1H-imidazole-2-carboxylate | ESI+ | 141 [M+H]⁺ | 141 | google.com |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | ES-MS (+ve) | 154.0742 [C₇H₁₀N₂O₂] | 154.0745 | rsc.org |
| Cyclopropylmethyl 1-methyl-1H-imidazole-2-carboxylate | ESI/TOF | 181.0972 [C₉H₁₃N₂O₂ + H]⁺ | 181.0975 | nih.gov |
| Cyclohexylmethyl 1-methyl-1H-imidazole-2-carboxylate | ESI/TOF | 223.1441 [C₁₂H₁₉N₂O₂ + H]⁺ | 223.1441 | nih.gov |
While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to provide further structural information. The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. For imidazole derivatives, common fragmentation pathways can include the loss of the ester group or cleavage of the imidazole ring. Analyzing these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule, providing an additional layer of structural verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features in "this compound". The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.
The most prominent peaks in the IR spectrum of "this compound" are indicative of the N-H bond of the imidazole ring, the C=O of the ester group, and the C-O bond. The N-H stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹, while the C=O stretching vibration of the ester is observed as a strong, sharp peak around 1720-1700 cm⁻¹. The C-O stretching of the ester group is usually found in the 1300-1000 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the imidazole ring also contribute to the unique fingerprint of the spectrum.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretch | 3400-3200 (broad) |
| Ester C=O | Stretch | 1720-1700 (strong, sharp) |
| Ester C-O | Stretch | 1300-1000 |
| Aromatic C-H | Stretch | ~3100 |
Note: The exact positions of these bands can be influenced by the sample's physical state (solid or liquid) and the presence of intermolecular interactions like hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination
A study of 4-carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate showed that intermolecular N-H···O hydrogen bonds link molecules into chains. nih.gov Similar interactions would be expected in the crystal structure of "this compound."
Table 2: Representative Crystallographic Data for an Imidazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.673(3) |
| b (Å) | 4.7447(8) |
| c (Å) | 17.615(3) |
| β (°) | 99.067(17) |
| V (ų) | 1293.6(4) |
Data from the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine. mdpi.com This data is illustrative of the type of information obtained from X-ray crystallography.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of "this compound" and for analyzing its presence in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most commonly employed methods.
HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of "this compound," a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase.
The choice of mobile phase is critical for achieving good separation. A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is common. nih.govresearchgate.net The pH of the aqueous buffer can be adjusted to control the ionization state of the imidazole ring, thereby influencing its retention time. nih.govresearchgate.net Detection is often carried out using a UV detector, as the imidazole ring exhibits strong absorbance in the UV region. nih.govresearchgate.net By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of "this compound" can be accurately determined.
Table 3: Typical HPLC Conditions for the Analysis of Imidazole Derivatives
| Parameter | Condition |
|---|---|
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) |
| Mobile Phase | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 |
| Flow Rate | 1.00 mL/min |
These conditions are for the analysis of a mixture of four imidazole anti-infective drugs and serve as a representative example. nih.govresearchgate.net
While "this compound" itself may not be sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed by GC-MS. This technique combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
To make "this compound" amenable to GC analysis, a derivatization step is often necessary. A common approach is trimethylsilylation, which replaces the active hydrogen on the imidazole nitrogen with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the compound.
The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the original compound. GC-MS is a powerful tool for detecting and quantifying trace amounts of "this compound" in complex matrices, although matrix effects can sometimes influence quantification. mdpi.com
Theoretical and Computational Studies of Methyl 1h Imidazole 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of methyl 1H-imidazole-2-carboxylate.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
The electronic structure of a molecule is key to its reactivity and stability. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. acs.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acs.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. acs.orgacadpubl.eu
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests that the molecule is more reactive and has lower kinetic stability. acs.org For imidazole (B134444) derivatives, the distribution of electron density in these orbitals can vary significantly with substitution. nih.gov In some cases, the electron cloud is distributed over the entire molecule in both HOMO and LUMO, while in others, it may be localized to specific regions. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap correlates with higher stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface.
Typically, MEP maps use a color scale to represent potential values. Regions of negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green regions indicate neutral electrostatic potential. researchgate.net For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often associated with negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms, particularly any acidic protons, will show a positive potential. bhu.ac.in
Conformation Analysis and Tautomerism Studies
The three-dimensional arrangement of atoms (conformation) and the existence of readily interconvertible structural isomers (tautomers) are critical for the biological activity and chemical reactivity of this compound.
Computational methods can be used to determine the most stable conformations of the molecule by calculating the potential energy as a function of bond rotations. For flexible molecules, multiple low-energy conformations may exist, and their relative populations can be estimated using Boltzmann statistics. nih.gov The orientation of the methyl carboxylate group relative to the imidazole ring is a key conformational feature.
Prototropic tautomerism is a significant aspect of imidazole chemistry. For this compound, the hydrogen atom on the imidazole ring can potentially migrate between the two nitrogen atoms. Computational studies can predict the relative energies of these tautomers, providing insight into which form is more stable under different conditions (e.g., in the gas phase or in various solvents). nih.govresearchgate.net The polarity of the environment can influence the tautomeric equilibrium. nih.gov
Prediction of Spectroscopic Parameters using Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. Methods like DFT can be used to calculate:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often in good agreement with experimental values, aiding in the assignment of signals in the spectra. acs.orgepstem.net
Vibrational Frequencies (IR and Raman): Computed vibrational spectra can help in the interpretation of experimental IR and Raman spectra by assigning specific vibrational modes to the observed absorption bands. acs.org
These computational predictions serve as a powerful complement to experimental spectroscopic techniques for the structural elucidation of this compound and its derivatives.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target.
The process involves:
Data Set Preparation: A series of imidazole derivatives with known biological activities is selected. scispace.com
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule in the series. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a model that correlates the descriptors with the biological activity. scispace.comnih.gov
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. scispace.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov
Table 2: Key Components of QSAR Modeling
| Component | Description |
|---|---|
| Training Set | A set of molecules with known activities used to develop the QSAR model. scispace.com |
| Test Set | A set of molecules with known activities, not used in model development, to evaluate the model's predictive ability. scispace.com |
| Molecular Descriptors | Numerical values that characterize the chemical properties of a molecule. |
| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. |
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For this compound and its derivatives, this approach can be used to explore their potential as inhibitors or modulators of specific biological targets.
Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of the target protein. The binding affinity and mode of interaction are then evaluated using scoring functions. researchgate.net This allows for the rapid screening of thousands or even millions of compounds, prioritizing a smaller number for experimental testing.
Furthermore, the insights gained from docking studies can be used for virtual ligand design. By understanding the key interactions between a lead compound like a this compound derivative and its target, new molecules can be designed with modifications aimed at improving binding affinity and selectivity. researchgate.netnih.gov This rational design process can significantly accelerate the discovery of new therapeutic agents.
Applications of Methyl 1h Imidazole 2 Carboxylate As a Synthetic Intermediate
Precursor in Medicinal Chemistry
The imidazole (B134444) nucleus is a key structural component in numerous pharmaceuticals, and Methyl 1H-imidazole-2-carboxylate serves as a convenient starting material for creating complex imidazole-containing molecules. nih.govnih.govnih.gov Its ability to undergo reactions such as N-alkylation, hydrolysis, and amide bond formation makes it a valuable intermediate in the synthesis of new drug candidates.
Synthesis of Pharmaceutically Active Imidazole Derivatives
The imidazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with varied therapeutic applications. nih.govnih.gov this compound provides a foundational scaffold for the synthesis of these derivatives. nih.gov By modifying the ester group and substituting the imidazole ring, a vast library of compounds with potential biological activity can be generated. nih.gov For instance, it can be a starting point for creating more complex heterocyclic systems with fused rings, which often exhibit enhanced pharmacological properties. nih.gov
Development of Anti-Inflammatory Agents
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. nih.govnih.gov The imidazole moiety is a known pharmacophore in several anti-inflammatory drugs. nih.govnih.gov Synthetic strategies often involve the conversion of the methyl ester to an amide, linking it to other molecules known to possess anti-inflammatory properties. dovepress.com Research has shown that certain di- and tri-substituted imidazole derivatives, which can be synthesized from this precursor, exhibit significant anti-inflammatory activity with reduced gastrointestinal side effects compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: Examples of Synthesized Anti-Inflammatory Imidazole Derivatives and their Activity
| Compound | Description | Anti-inflammatory Activity (% inhibition) | Reference |
| Compound 2h | 2,4-disubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
| Compound 2l | 2,4-disubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
| Compound 3g | 1,2,4-trisubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
| Compound 3h | 1,2,4-trisubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
| Compound 3l | 1,2,4-trisubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
| Compound 3m | 1,2,4-trisubstituted-1H-imidazole | 49.58 - 58.02 | nih.gov |
Role in Antibacterial and Antifungal Compound Synthesis
The imidazole core is present in many established antifungal drugs, and research continues to explore new imidazole-based compounds for both antibacterial and antifungal applications. ijpsr.comnih.govderpharmachemica.com this compound serves as a key starting material in the synthesis of novel agents targeting microbial pathogens. derpharmachemica.combeilstein-journals.org For example, it can be used to create derivatives that inhibit the growth of various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. ijpsr.com The synthesis often involves creating hybrid molecules that combine the imidazole scaffold with other pharmacophores to enhance antimicrobial potency. nih.gov
Intermediate for Antiviral Compounds
This compound and its derivatives have shown promise as intermediates in the development of antiviral drugs. nih.gov The imidazole scaffold is found in compounds exhibiting activity against a range of viruses. nih.gov Research has demonstrated that certain derivatives can be effective against orthopoxviruses, such as the Vaccinia virus. nih.gov For instance, a series of 2-aryl-1-hydroxyimidazole derivatives synthesized from related imidazole esters showed significant antiviral activity, with some compounds exhibiting a high selectivity index. nih.gov
Table 2: Antiviral Activity of Imidazole Derivatives against Vaccinia Virus
| Compound | Description | Selectivity Index (SI) | Reference |
| 1-hydroxy-2-phenylimidazole 2c | 1-hydroxyimidazole derivative | <10 | nih.gov |
| 1-hydroxy-2-(2-nitrophenyl)imidazole 2g | 1-hydroxyimidazole derivative | <10 | nih.gov |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate 1f | Ester derivative | 919 | nih.gov |
Building Block for Anticancer Agents
Development of Metallo-β-Lactamase Inhibitors
A critical application of this compound is in the development of metallo-β-lactamase (MBL) inhibitors. nih.govnih.gov MBLs are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics, contributing to antibiotic resistance. rsc.orgresearchgate.net The 1H-imidazole-2-carboxylic acid core, derived from its methyl ester, acts as a metal-binding pharmacophore that can inhibit these zinc-dependent enzymes. nih.govnih.govresearchgate.net By inhibiting MBLs, these compounds can restore the effectiveness of existing β-lactam antibiotics. rsc.orgresearchgate.net Structure-activity relationship studies have shown that derivatives of 1H-imidazole-2-carboxylic acid can be potent inhibitors of various MBLs, such as VIM-2 and VIM-5. nih.gov
Table 3: Potency of an Imidazole-2-Carboxylic Acid Derivative as a Metallo-β-Lactamase Inhibitor
| Compound | Target MBL | IC50 Value (µM) | Reference |
| Derivative 28 | VIM-2 | 0.018 | nih.gov |
| Derivative 28 | VIM-5 | 0.018 | nih.gov |
Use in Agrochemical Development
The imidazole ring is a privileged scaffold in medicinal chemistry and agrochemistry due to its biological activity and ability to interact with various enzymes and receptors. nih.gov While direct applications of this compound in commercial herbicides are not extensively documented in readily available literature, its derivatives and related imidazole compounds are instrumental in the development of new agrochemicals. researchgate.net
Research has shown that imidazolidinedione derivatives, which can be synthesized from imidazole precursors, exhibit significant herbicidal activities. researchgate.net For instance, a series of 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives were synthesized and tested against various weeds, with some compounds showing high efficacy. researchgate.net The structural variations on the imidazole ring and its substituents were found to be crucial for their herbicidal potency and crop selectivity. researchgate.net One of the most promising candidates identified was a bicyclic imidazolidinedione derivative, highlighting the importance of the core heterocyclic structure in designing effective herbicides for crops like corn. researchgate.net
Furthermore, the imidazopyridazine core, structurally related to imidazole, is present in commercial herbicides such as Propyrisulfuron. researchgate.net The synthesis of such complex heterocyclic systems often relies on the availability of versatile building blocks like imidazole esters. The functional groups on this compound provide convenient handles for synthetic elaboration to construct more complex, fused heterocyclic systems required for potent agrochemical activity.
Role in Material Science Applications
The unique electronic and coordination properties of the imidazole nucleus make this compound a valuable precursor in material science. It is employed in the synthesis of ionic liquids, catalytic systems, and various functional materials.
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Imidazolium-based ILs are among the most common and versatile. nih.gov this compound serves as an excellent starting material for the synthesis of task-specific ionic liquids, where the ester group can be retained or modified to impart specific functionalities.
The general synthesis of imidazolium (B1220033) ionic liquids involves the N-alkylation of an imidazole derivative. nih.gov For example, 1-methylimidazole (B24206) can be reacted with an alkyl halide (e.g., 1-bromohexadecane) to form the corresponding 1-alkyl-3-methylimidazolium halide salt. nih.gov Microwave-assisted synthesis has also been employed to produce various imidazolium-based ionic liquids efficiently. researchgate.net By starting with this compound, one can introduce an ester functionality into the cation, which can be further hydrolyzed to a carboxylic acid or converted to other functional groups, allowing for the fine-tuning of the ionic liquid's properties for specific applications, such as CO2 capture or metal dissolution. nih.gov
Table 1: Examples of Synthesized Imidazolium-Based Ionic Liquids and Their Precursors
| Imidazole Precursor | Alkylating/Reacting Agent | Resulting Ionic Liquid Cation | Reference |
|---|---|---|---|
| 1-methylimidazole | 1-bromohexadecane | 3-hexadecyl-1-methyl-1H-imidazol-3-ium | nih.gov |
| 1,2-dimethylimidazole | 1-bromohexadecane | 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium | nih.gov |
| N-methylimidazole | N-haloalkanes | Butyl-methyl imidazolium, Decyl-methyl imidazolium | researchgate.net |
| Imidazole | 3-bromopentane, then iodomethane | 1-(1-ethylpropyl)-3-methylimidazolium | rsc.org |
This table is generated based on the synthesis of imidazolium ionic liquids from various imidazole precursors, illustrating the general synthetic routes applicable to derivatives of this compound.
The imidazole moiety is a superb ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.net This property is exploited in the design of homogeneous and heterogeneous catalysts. This compound can act as a bidentate or monodentate ligand, coordinating through its nitrogen atoms and the carboxylate group (after hydrolysis) to create catalytically active centers.
Transition metal complexes incorporating imidazole derivatives have been widely studied for their catalytic activity in various organic transformations. researchgate.net For instance, copper complexes with imidazole and iminodiacetic acid have been synthesized and used as catalysts for the oxidation of cyclohexane. mdpi.com The study revealed that the structure of the copper complex, influenced by the imidazole ligand, significantly affects the catalytic yield. mdpi.com The presence of the ester group in this compound allows for the modulation of the electronic properties of the resulting metal complex, thereby influencing its catalytic performance.
This compound is a key component in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org Their high surface area, tunable pore size, and functionalizable nature make them promising for applications in gas storage and separation, sensing, and catalysis. rsc.orgmdpi.com
The imidazole ring and the carboxylate group of ligands derived from this compound can both coordinate to metal centers, leading to the formation of robust and diverse 3D structures. rsc.orgresearchgate.net For example, various MOFs have been constructed using 1,4-di(1H-imidazol-4-yl)benzene and different carboxylate ligands with metal ions like Zn(II), Co(II), Ni(II), and Cd(II). rsc.org These materials have shown potential as fluorescent sensors for detecting Fe(III) ions and ketone molecules, as well as for selective CO2 adsorption. rsc.org The functionalization of MOFs, for instance by introducing amine groups, can enhance their affinity for CO2. nih.gov The ester group of this compound provides a site for post-synthetic modification to introduce such functional groups.
Table 2: Examples of MOFs Constructed with Imidazole-Carboxylate Ligands
| Metal Ion | Imidazole-based Ligand | Carboxylate Co-ligand | Resulting MOF and Application | Reference |
|---|---|---|---|---|
| Cd(II), Ba(II) | 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | - | Proton-conducting MOFs | rsc.org |
| Zn(II), Co(II) | 1,4-di(1H-imidazol-4-yl)benzene | 4,4′-benzophenonedicarboxylic acid | Fluorescent sensing, CO2 adsorption | rsc.org |
| Ni(II), Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene | biphenyl-2,4′,5-tricarboxylic acid | Fluorescent sensing | rsc.org |
This table showcases the diversity of Metal-Organic Frameworks that can be synthesized using ligands containing both imidazole and carboxylate functionalities.
Synthesis of Dyes and Optical Materials
The conjugated π-system of the imidazole ring makes it an excellent core structure for chromophores used in dyes and nonlinear optical (NLO) materials. researchgate.net this compound can be chemically modified to create a variety of colored compounds and materials with interesting optical properties.
Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. Imidazole derivatives can be coupled with diazonium salts to produce a wide range of azo dyes with various colors. researchgate.netajchem-a.comresearchgate.net The synthesis typically involves the diazotization of an aromatic amine, followed by a coupling reaction with an imidazole compound. unb.ca The electronic properties of the resulting dye can be tuned by the substituents on the imidazole ring.
In the realm of optical materials, imidazole derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govbohrium.comresearchgate.net NLO materials can alter the phase, frequency, or amplitude of light passing through them. Research on benzimidazole (B57391) derivatives, which share the core imidazole structure, has shown that strategic placement of electron-donating and electron-withdrawing groups can lead to materials with significant NLO responses. nih.govbohrium.com A series of N-1-sulfonyl substituted 2-substituted benzimidazole derivatives were synthesized, and their NLO characteristics were studied using both experimental and computational methods. nih.govacs.org The results indicated that specific substitution patterns lead to a high molecular first hyperpolarizability (βtot), a key parameter for second-order NLO materials. nih.gov this compound, with its ester group acting as a potential electron-withdrawing moiety, is a valuable starting point for designing novel NLO chromophores.
Table 3: Calculated Nonlinear Optical Properties of Synthesized Benzimidazole Derivatives
| Compound | λmax (nm) | Energy Gap (eV) | First Hyperpolarizability (βtot) (esu) | Reference |
|---|---|---|---|---|
| 2a | 363 | 3.93 | 1.050 x 10⁻²⁹ | nih.gov |
| 2b | 368 | 3.84 | 1.157 x 10⁻²⁹ | nih.gov |
| 2c | 367 | 3.86 | 1.096 x 10⁻²⁹ | nih.gov |
| 2d | 374 | 3.73 | 1.350 x 10⁻²⁹ | nih.gov |
| 2e | 412 | 3.42 | 2.041 x 10⁻²⁸ | nih.gov |
This table presents data from a study on benzimidazole derivatives, illustrating how chemical structure influences key optical and electronic properties relevant to NLO applications. The compound numbering (2a-2e) is as per the source publication.
Advanced Topics in Methyl 1h Imidazole 2 Carboxylate Research
Green Chemistry Approaches to Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazole (B134444) derivatives to minimize environmental impact. This involves reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.
Solvent-free, or solid-state, reactions represent a significant advancement in green organic synthesis. By eliminating volatile organic solvents, these methods reduce pollution, lower costs, and simplify purification processes. Several solvent-free approaches for synthesizing the imidazole core have been developed.
One common strategy involves the one-pot, four-component condensation of a dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free heating conditions. organic-chemistry.orgasianpubs.org This method provides a direct and efficient route to variously substituted imidazoles. organic-chemistry.org Microwave irradiation has also been employed as an energy-efficient heating source for these solvent-free reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. uobasrah.edu.iqresearchgate.net For instance, the synthesis of 2,4,5-triaryl-imidazoles has been achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate without any solvent. organic-chemistry.org
Another approach involves the solvent-free chlorination of imidazole N-oxides, which are versatile precursors for functionalized imidazoles. beilstein-journals.org This reaction proceeds efficiently to yield chlorinated imidazole derivatives, demonstrating the applicability of solvent-free conditions even for functional group transformations. beilstein-journals.org
The replacement of toxic and expensive metal catalysts with sustainable alternatives is a cornerstone of green chemistry. Research in imidazole synthesis has identified several effective and environmentally benign catalysts.
Molecular iodine has emerged as a powerful catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. researchgate.net This method is noted for its operational simplicity, the use of an inexpensive and non-toxic catalyst, and high product yields. researchgate.net Similarly, metal oxides like Zirconium(IV) oxide (ZrO2) have been successfully used to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net These solid catalysts can often be recovered and reused, further enhancing the sustainability of the process. The low-melting eutectic mixture of urea (B33335) and zinc chloride has also been employed as a reusable reaction medium and catalyst for producing triaryl-1H-imidazoles in very good yields. organic-chemistry.org
Furthermore, metal-free reaction conditions are being developed. For example, benzoic acid has been used to catalyze a multicomponent reaction to produce 1,2,5-trisubstituted imidazoles without generating toxic waste. organic-chemistry.org Electrochemical methods also offer a sustainable pathway, enabling the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through oxidative tandem cyclization without the need for external metal catalysts or chemical oxidants. acs.org
Flow Chemistry Techniques for Scalable Synthesis
For the industrial production of Methyl 1H-imidazole-2-carboxylate and its derivatives, scalability is a critical factor. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, offers significant advantages for large-scale synthesis. This technique enhances mixing and heat transfer, allowing for better control over reaction parameters, increased safety, and reduced reaction times. The use of continuous flow reactors can be particularly beneficial for alkylation and esterification steps in the synthesis of imidazole-based compounds, improving efficiency and throughput.
Mechanochemistry in Imidazole Derivative Synthesis
Mechanochemistry utilizes mechanical force, such as ball-milling, to induce chemical reactions, often in the absence of solvents. This high-energy milling process has been successfully applied to the synthesis of imidazole derivatives. mdpi.com
Specifically, synthetically important 2-unsubstituted imidazole N-oxides have been prepared in good to excellent yields using a ball-milling mechanochemical method. mdpi.com This approach has been shown to be more efficient than traditional solution-based methods for certain transformations. For example, in the synthesis of an alkoxy-imidazolium salt, a key intermediate, the mechanochemical approach required 3 hours of milling, whereas the comparable reaction in solution took 16 hours. mdpi.com While the yield was higher in the solution-based method in this specific instance (67% vs. 43%), the significant reduction in time and the elimination of solvents highlight the potential of mechanochemistry as a green synthetic tool. mdpi.com
Biocatalytic Transformations Involving Imidazole Compounds
Biocatalysis leverages the high selectivity and efficiency of enzymes and microorganisms to perform complex chemical transformations under mild conditions. In the context of imidazole compounds, biocatalysis is explored both for the fundamental synthesis of the imidazole ring and for the functional modification of imidazole-containing molecules.
The biosynthesis of the imidazole moiety in nature, such as in the amino acid histidine and in purines, occurs through sophisticated enzymatic pathways. nih.gov For example, the enzyme imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS) catalyzes the cyclization of a substrate to form the imidazole ring of an intermediate in the histidine biosynthetic pathway. nih.gov Understanding these natural processes provides inspiration for developing novel biocatalytic routes to imidazole compounds.
In applied biocatalysis, researchers have engineered systems for specific transformations. One innovative approach involves anchoring reactive imidazole groups onto a natural, biocompatible polymer like gum arabic. nih.govrsc.org This creates a tailored "artificial enzyme" or biocatalyst that has demonstrated significant catalytic activity in dephosphorylation reactions, showcasing the potential for creating sustainable, recyclable catalysts for transformations involving imidazole functionalities. nih.govrsc.org Furthermore, enzymes like transketolase are used in biocatalytic processes to upgrade renewable feedstocks into valuable chiral building blocks, a field that could eventually be applied to the synthesis of complex imidazole-containing pharmaceuticals. ucl.ac.uk
Q & A
Q. What are the key methodological steps for synthesizing Methyl 1H-imidazole-2-carboxylate and its derivatives?
Answer: A common synthetic route involves alkylation of imidazole precursors followed by esterification or hydrolysis . For example:
Alkylation : React ethyl 1H-imidazole-2-carboxylate with an alkylating agent (e.g., benzyl chloride) in DMF using sodium carbonate as a base. This step typically achieves high yields (~96%) under room-temperature conditions .
Hydrolysis : Convert the ester to the carboxylic acid using NaOH in ethanol/water. This step often proceeds quantitatively (e.g., 100% yield) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | DMF, Na₂CO₃, RT, 24h | 96% | |
| Hydrolysis | 10% NaOH in EtOH/H₂O, RT, 15h | 100% |
Q. Key Considerations :
- Solvent choice (DMF enhances reactivity for alkylation).
- Base selection (sodium carbonate avoids side reactions).
Q. How is this compound characterized structurally?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structure:
- 1H NMR : Peaks for imidazole protons appear as singlets (δ 7.0–7.3 ppm). Methyl ester groups show quartets (δ 4.3–4.4 ppm) and triplets (δ 1.3–1.4 ppm) for ethoxy groups .
- 13C NMR : Carboxylate carbons resonate at ~160–165 ppm, while imidazole ring carbons appear at ~120–140 ppm .
Example Data :
For ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate :
- δ 7.29 (d, 2H, aromatic), 7.06 (s, 1H, imidazole), 5.59 (s, 2H, benzyl-CH₂), 4.37 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃).
Q. What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal : Segregate chemical waste and consult professional disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in alkylation or hydrolysis steps?
Answer:
- Alkylation Optimization :
- Hydrolysis Optimization :
Q. How can computational tools assist in retrosynthetic planning for this compound derivatives?
Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys leverage reaction databases to propose synthetic routes. For example, alkylation and esterification steps can be validated using historical data .
- DFT Calculations : Predict regioselectivity in alkylation (e.g., N1 vs. N3 substitution) by modeling transition-state energies .
Q. What role does this compound play in medicinal chemistry applications?
Answer:
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
Answer:
- Cross-Validation : Compare experimental NMR with computed spectra (e.g., using ACD/Labs or MNova).
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (SHELXL refinement is standard for small molecules ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm accuracy .
Q. What strategies improve the scalability of this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
